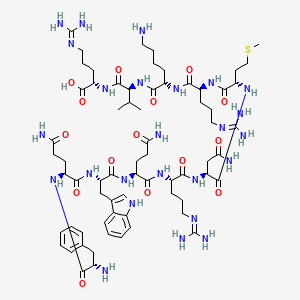
(2S,5S,8S,11S,14S,17S,20S,23S,26S,29S,32S)-26-((1H-Indol-3-yl)methyl)-32-amino-17-(2-amino-2-oxoethyl)-23,29-bis(3-amino-3-oxopropyl)-8-(4-aminobutyl)-2,11,20-tris(3-guanidinopropyl)-5-isopropyl-14-(2-(methylthio)ethyl)-4,7,10,13,16,19,22,25,28,31-decaoxo-33-phenyl-3,6,9,12,15,18,21,24,27,30-decaazatritriacontan-1-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S,5S,8S,11S,14S,17S,20S,23S,26S,29S,32S)-26-((1H-Indol-3-yl)methyl)-32-amino-17-(2-amino-2-oxoethyl)-23,29-bis(3-amino-3-oxopropyl)-8-(4-aminobutyl)-2,11,20-tris(3-guanidinopropyl)-5-isopropyl-14-(2-(methylthio)ethyl)-4,7,10,13,16,19,22,25,28,31-decaoxo-33-phenyl-3,6,9,12,15,18,21,24,27,30-decaazatritriacontan-1-oic acid is a complex polypeptide with a highly intricate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. The general synthetic route includes:
Peptide Bond Formation: The sequential addition of amino acids using solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
Functional Group Protection and Deprotection: Protecting groups are used to prevent unwanted reactions at specific sites during the synthesis. Common protecting groups include Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl).
Coupling Reactions: The use of coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form peptide bonds.
Purification: Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS, automated peptide synthesizers, and advanced purification techniques to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and sulfur-containing groups.
Reduction: Reduction reactions can occur at the oxo groups, converting them to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can take place at the amino and guanidino groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or thiols.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound’s functional groups make it a potential catalyst for various organic reactions.
Molecular Recognition: Its complex structure allows for specific interactions with other molecules, useful in sensor technology.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Protein-Protein Interactions: It can be used to study and modulate protein-protein interactions in cellular processes.
Medicine
Drug Development: Potential use as a lead compound for developing new therapeutics targeting specific enzymes or receptors.
Diagnostics: Its unique structure can be utilized in diagnostic assays for detecting specific biomolecules.
Industry
Biotechnology: Applications in the development of biosensors and bioassays.
Material Science: Potential use in the synthesis of novel materials with specific properties.
Mecanismo De Acción
The compound exerts its effects through various mechanisms, including:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access and subsequent catalysis.
Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.
Protein Binding: Forming stable complexes with target proteins, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
(2S,5S,8S,11S,14S,17S,20S,23S,26S,29S,32S)-26-((1H-Indol-3-yl)methyl)-32-amino-17-(2-amino-2-oxoethyl)-23,29-bis(3-amino-3-oxopropyl)-8-(4-aminobutyl)-2,11,20-tris(3-guanidinopropyl)-5-isopropyl-14-(2-(methylthio)ethyl)-4,7,10,13,16,19,22,25,28,31-decaoxo-33-phenyl-3,6,9,12,15,18,21,24,27,30-decaazatritriacontan-1-oic acid analogs: Compounds with slight modifications in the amino acid sequence or functional groups.
Peptide-based drugs: Other therapeutic peptides with similar structural complexity.
Uniqueness
Structural Complexity: The compound’s intricate structure and diverse functional groups make it unique compared to simpler peptides.
Functional Diversity: The presence of multiple reactive sites allows for a wide range of chemical reactions and interactions.
Propiedades
Fórmula molecular |
C68H109N25O15S |
|---|---|
Peso molecular |
1548.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C68H109N25O15S/c1-36(2)54(64(106)90-48(65(107)108)21-13-30-82-68(78)79)93-61(103)42(18-9-10-27-69)85-56(98)43(19-11-28-80-66(74)75)87-60(102)47(26-31-109-3)89-63(105)50(34-53(73)96)92-57(99)44(20-12-29-81-67(76)77)86-58(100)46(23-25-52(72)95)88-62(104)49(33-38-35-83-41-17-8-7-16-39(38)41)91-59(101)45(22-24-51(71)94)84-55(97)40(70)32-37-14-5-4-6-15-37/h4-8,14-17,35-36,40,42-50,54,83H,9-13,18-34,69-70H2,1-3H3,(H2,71,94)(H2,72,95)(H2,73,96)(H,84,97)(H,85,98)(H,86,100)(H,87,102)(H,88,104)(H,89,105)(H,90,106)(H,91,101)(H,92,99)(H,93,103)(H,107,108)(H4,74,75,80)(H4,76,77,81)(H4,78,79,82)/t40-,42-,43-,44-,45-,46-,47-,48-,49-,50-,54-/m0/s1 |
Clave InChI |
REQZSBIQWVEMGE-ILLRJGRCSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)N |
SMILES canónico |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


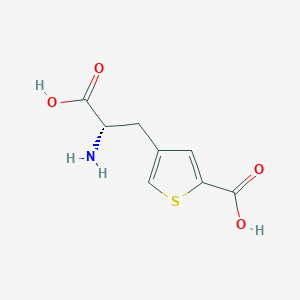
![(S)-3-Bromo-N,N-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine](/img/structure/B12943570.png)
![2-Chloro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12943580.png)


![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12943615.png)
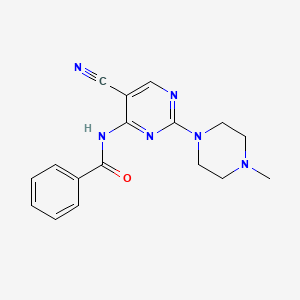
![tert-butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate](/img/structure/B12943619.png)
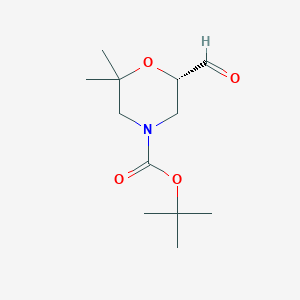
![1-Azabicyclo[3.3.1]nonane-5-carboxylic acid](/img/structure/B12943626.png)

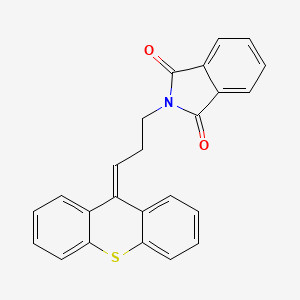
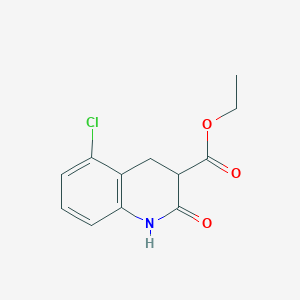
![2,7-Dichlorobenzo[d]thiazol-6-ol](/img/structure/B12943644.png)
